In heart failure, the heart's ability to pump blood effectively is weakened. Research suggests that PDE-9 activity becomes abnormally elevated in heart failure. This increased activity leads to a breakdown of cGMP, hindering the heart's natural protective mechanisms and making it more susceptible to damage [].
Preclinical studies using animal models of heart failure have shown promising results for PDE-9 inhibitors. Studies have demonstrated that inhibiting PDE-9 with specific drug candidates can: